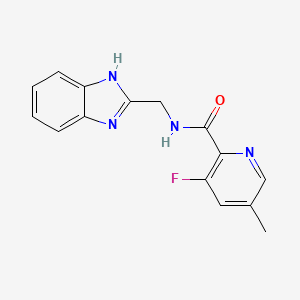

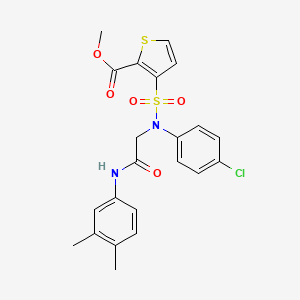

![molecular formula C16H13NO2S B2405918 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid CAS No. 897775-95-0](/img/structure/B2405918.png)

6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazepines are a class of heterocyclic scaffolds with celebrated biological activities . They are found in several cardiovascular drugs like diltiazem, clentiazem, and siratiazem .

Synthesis Analysis

The synthesis of benzothiazepines involves various synthetic tactics . An improvement in yields was observed in the presence of electron-donating groups on the aromatic acid ring whereas electron-withdrawing groups proved detrimental to the yields .Molecular Structure Analysis

Benzothiazepines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis

Benzodiazepines are synthesized from simple and easily accessible starting materials . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A significant application of 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid derivatives is in the synthesis of novel compounds with potential biological activities. For instance, Kendre, Landge, and Bhusare (2015) explored the synthesis of benzothiazepine derivatives and evaluated them for antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). Furthermore, Atwal et al. (1987) synthesized benzothiazepine-3-carboxylic acid esters, finding them to act as calcium channel blockers, which has implications for cardiovascular drug development (Atwal et al., 1987).

Structural Diversity and Chemical Synthesis

The compound's versatility in chemical synthesis is another key application. Roman (2013) demonstrated the use of related compounds in generating a structurally diverse library through various alkylation and ring closure reactions (Roman, 2013). Similarly, Palagiano et al. (1996) synthesized imidazo[2,1-b]benzothiazole carboxylic acids, showcasing the chemical flexibility and potential for creating a range of derivatives with medicinal value (Palagiano et al., 1996).

Antimicrobial Studies

In the field of antimicrobial research, Pant and Yadav (2017) synthesized benzothiazepine-2-carboxylic acids and evaluated their efficacy against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Pant & Yadav, 2017).

Eigenschaften

IUPAC Name |

6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOPJTPNEVTGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(=O)O)N=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)

![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2405838.png)

![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)